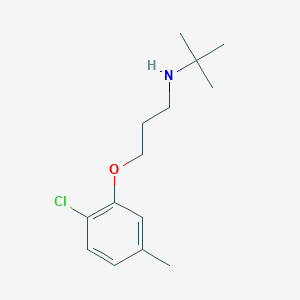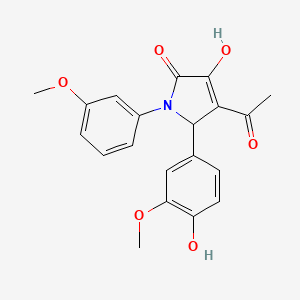
N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine is not fully understood. However, it is believed to work by inhibiting the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine in lab experiments is its low toxicity profile. This makes it a safe and effective compound to use in animal models. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine. One area of research could focus on understanding its mechanism of action in greater detail. This could involve the use of advanced imaging techniques to visualize its effects on the body. Additionally, further studies could be conducted to determine its potential applications in the treatment of various diseases. Finally, research could be conducted to develop new synthesis methods for this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine involves a multi-step process that starts with the reaction of tert-butylamine with 2-chloro-5-methylphenol to form N-(tert-butyl)-2-chloro-5-methylphenol. This intermediate is then reacted with epichlorohydrin to form N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)propan-1-amine. The final step involves the purification of the compound through recrystallization.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine has been widely studied for its potential applications in medicine and pharmaceuticals. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as arthritis, fever, and pain.
Propiedades
IUPAC Name |
N-[3-(2-chloro-5-methylphenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-11-6-7-12(15)13(10-11)17-9-5-8-16-14(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIFXGUXSBIJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)


![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)

![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)
![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)